N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is a synthetic compound featuring a 1,3,5-triazine heterocycle substituted with dimethoxy groups at positions 4 and 4. The triazine core is linked via a methyl group to an acetamide moiety, which is further substituted with a 4-fluorophenoxy aromatic ring.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOWSLTXMQETSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran as a solvent and are carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: It is used to condense carboxylic acids and amines to form amides.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane, and may require catalysts or activating agents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 319.32 g/mol. Its structure includes a triazine moiety, which is known for its ability to interact with biological systems effectively. The presence of the fluorophenoxy group enhances its bioactivity by influencing its pharmacokinetic properties.
Anticancer Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide has been investigated for its anticancer properties. Studies have shown that derivatives of triazine compounds can exhibit significant activity against various cancer cell lines. For example, compounds structurally related to this triazine have demonstrated notable growth inhibition in cancer cells such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
Antitubercular Activity
Research has indicated that compounds similar to this compound may possess antitubercular properties. A study highlighted the synthesis of derivatives that showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL . These findings suggest potential for developing new antitubercular agents based on this scaffold.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the triazine ring and the phenoxy group can significantly alter biological activity. For instance, modifications to the fluorophenyl moiety may enhance selectivity towards cancer cells while reducing toxicity to normal cells.
Synthesis and Evaluation
A notable case study involved the design and synthesis of triazine-based compounds for anticancer evaluation. The synthesized derivatives were subjected to in vitro assays against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity . This highlights the importance of structural modifications in enhancing therapeutic potential.
Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetic profiling of triazine derivatives similar to this compound. The evaluation included absorption, distribution, metabolism, and excretion (ADME) studies to assess safety and efficacy profiles . Such investigations are essential for advancing these compounds towards clinical applications.
Mechanism of Action
The mechanism by which N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester, which then undergoes nucleophilic attack by an amine or alcohol to form the corresponding amide or ester . This process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol.
Comparison with Similar Compounds
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but replaces the methyl-acetamide group with a vinyl-linked 4-methoxyaniline moiety.
- Activity : Exhibited antifungal activity against C. albicans in screening assays, with an MIC₅₀ of 8 µg/mL .
Pyridinone-Based Antifungal Analogs
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
- Structure: Replaces the triazine core with a pyridinone heterocycle but retains para-substituted aromatic groups (chlorophenyl) and a free -NH- linker.
- Activity: Demonstrated antifungal activity in C.
- Key Differences: The pyridinone ring may engage in hydrogen bonding distinct from triazine’s π-π stacking, influencing target specificity.
Goxalapladib (CAS-412950-27-7)
- Structure : Contains a naphthyridine-acetamide core with trifluoromethyl biphenyl and piperidinyl substituents.
- Activity: Developed for atherosclerosis treatment, highlighting how acetamide derivatives can diverge into non-antifungal applications .
- Key Differences : The bulky trifluoromethyl and biphenyl groups enhance lipophilicity, likely optimizing it for cardiovascular targets rather than microbial membranes.
Sulfonylurea Herbicides with Triazine Moieties
Cinosulfuron, Azimsulfuron, and Rimsulfuron
- Structure : Feature 4,6-dimethoxy-1,3,5-triazine or pyrimidine cores linked to sulfonamide groups.
- Activity : Used as herbicides, contrasting with the antifungal focus of the target compound .
- Key Differences : Sulfonamide substituents enable interaction with plant acetolactate synthase (ALS), a target absent in fungi.
Structural-Activity Relationship (SAR) Insights
- Triazine vs.
- Substituent Effects: The 4-fluorophenoxy group in the target compound could enhance bioavailability compared to TRI’s methoxyaniline, as fluorine often improves metabolic stability.
- Functional Group Diversity: Replacement of acetamide with sulfonamide (e.g., cinosulfuron) or naphthyridine (e.g., goxalapladib) drastically shifts biological targets .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
The compound is characterized by its unique triazine core and fluorophenoxy group. Its molecular formula is , with a molecular weight of 322.29 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅FN₄O₄ |
| Molecular Weight | 322.29 g/mol |
| CAS Number | 2034425-06-2 |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Gene Expression Modulation : It can influence gene expression profiles, which may contribute to its pharmacological effects.
- Binding Interactions : The triazine moiety may facilitate binding to various biomolecules, enhancing its efficacy as a therapeutic agent.
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar triazine structures have shown significant activity against breast cancer cells (IC50 values in the micromolar range) .
- Antimicrobial Properties : There is evidence to suggest that triazine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
A study focused on triazine derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups demonstrated improved activity compared to their counterparts .
Antimicrobial Activity
Research on similar compounds indicates that this compound may exhibit antibacterial properties comparable to established antibiotics. In vitro assays showed that related triazine compounds had minimum inhibitory concentrations (MICs) effective against common pathogens .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | IC50 values < 10 µM against various lines |
| Antimicrobial Activity | Effective against Gram-positive and negative bacteria |
| Mechanism Insights | Enzyme inhibition and gene expression modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide, and how are intermediates characterized?
- Methodology :
- Coupling Agents : Use carbodiimide-based agents (e.g., EDC) to activate carboxylic acids, enabling amide bond formation with amines. Triethylamine is often employed to maintain a basic environment, enhancing reaction efficiency .
- Solvent Systems : Dichloromethane or ethyl acetate mixtures are common for solubility and recrystallization. Slow evaporation methods yield high-purity crystals suitable for X-ray diffraction (XRD) analysis .
- Characterization : Confirm intermediate structures via XRD for dihedral angles and hydrogen-bonding patterns (e.g., N—H⋯O interactions). NMR and mass spectrometry validate molecular integrity .
Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodology :
- XRD Analysis : Determine dihedral angles between aromatic rings (e.g., 65.2° in analogous structures) to assess steric effects. Hydrogen-bonding networks (e.g., infinite chains along specific axes) correlate with thermal stability and solubility .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to evaluate packing stability influenced by weak intermolecular interactions (e.g., C–H⋯F) .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize synthetic routes for this compound?
- Methodology :
- ICReDD Framework : Integrate quantum mechanics (QM) calculations to predict transition states and activation energies. Machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) narrow optimal conditions, reducing trial-and-error experimentation .
- Feedback Loops : Use experimental yields to refine computational parameters, improving predictive accuracy for side reactions (e.g., by-product formation in triazine-methoxy systems) .
Q. What statistical experimental design (DoE) approaches are effective in resolving contradictions in reaction yield data across varying conditions?
- Methodology :
- Factorial Design : Systematically vary factors (e.g., temperature, stoichiometry, solvent polarity) to identify interactions affecting yield. Response surface methodology (RSM) models nonlinear relationships, pinpointing optimal conditions .
- Case Study : For analogous acetamides, DoE revealed that excess triethylamine (>1.5 eq) decreased yields due to side reactions, guiding protocol refinements .
Q. How do electronic effects of substituents (e.g., 4-fluorophenoxy vs. 4-methoxyphenyl) modulate reactivity in nucleophilic substitution or oxidation reactions?
- Methodology :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, electron-withdrawing fluorine groups increase acetamide’s susceptibility to nucleophilic displacement .
- Spectroscopic Validation : Use UV-Vis and cyclic voltammetry to track oxidation states (e.g., anthraquinone derivatives formed via oxidation of anthracene moieties) .
Data Analysis & Mechanistic Studies
Q. What advanced analytical techniques are critical for elucidating reaction mechanisms involving triazine-methoxy intermediates?
- Methodology :
- LC-MS/MS : Monitor transient intermediates (e.g., acylurea species in EDC-mediated couplings) to map reaction pathways .
- In Situ IR Spectroscopy : Track carbonyl stretching frequencies to confirm acyl chloride formation and subsequent amidation .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be rationalized for structurally similar acetamides?
- Methodology :
- SAR Studies : Correlate substituent positions (e.g., fluorine at para vs. meta) with biological activity. Molecular docking simulations identify binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
- Cytotoxicity Assays : Compare IC₅₀ values across cell lines to differentiate target-specific effects from general toxicity .
Methodological Resources
- Crystallography : Refer to Acta Crystallographica protocols for structure refinement using riding models for H-atoms .
- Reaction Optimization : Leverage ICReDD’s hybrid computational-experimental workflows for accelerated discovery .
- Data Reproducibility : Adopt CRDC classification standards (e.g., RDF2050112 for reactor design) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
